molecular formula C22H21FO4 B10803775 Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B10803775
M. Wt: 368.4 g/mol
InChI Key: YNICVHFUYGBONU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to a chalcone precursor containing 4-fluorophenyl and 3-methoxyphenyl substituents . The compound features a central cyclohexene ring with a ketone group at position 2 and an ethyl carboxylate group at position 1. The 4-fluorophenyl and 3-methoxyphenyl substituents at positions 4 and 6, respectively, influence its electronic properties, solubility, and intermolecular interactions. Its structural uniqueness lies in the meta-methoxy substitution on one aromatic ring, which distinguishes it from para-substituted analogs in the literature.

Properties

Molecular Formula

C22H21FO4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H21FO4/c1-3-27-22(25)21-19(15-5-4-6-18(11-15)26-2)12-16(13-20(21)24)14-7-9-17(23)10-8-14/h4-11,13,19,21H,3,12H2,1-2H3

InChI Key

YNICVHFUYGBONU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)OC

Origin of Product

United States

Biological Activity

Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of cyclohexenones, which are known for their diverse biological activities. The molecular formula is C21H18F2O3C_{21}H_{18}F_{2}O_{3}, and it features a cyclohexene ring that has been shown to adopt a slightly distorted sofa conformation in its crystal structure .

Antitumor Activity

Research has indicated that cyclohexenone derivatives exhibit significant antitumor properties. This compound has been tested for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this one showed promising results in inhibiting the proliferation of human cancer cells through apoptosis induction .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for tumor growth or fungal survival. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

Study on Antitumor Effects

In a recent study, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound could be a lead candidate for further development in cancer therapy .

Evaluation of Antifungal Properties

Another investigation assessed the antifungal efficacy of structurally related compounds against Candida species. Results showed that these compounds had minimum inhibitory concentrations (MICs) that were effective against resistant strains, suggesting that this compound may possess similar antifungal properties .

Data Summary

Biological Activity Mechanism Reference
AntitumorInduces apoptosis in cancer cells
AntifungalInhibits fungal growth by disrupting cell wall synthesis

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C19H20FNO3C_{19}H_{20}FNO_3, with a molecular weight of approximately 329.37 g/mol. Its structure includes a cyclohexene ring, a carboxylate group, and two aromatic phenyl substituents, one of which contains a fluorine atom.

Medicinal Chemistry

Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has demonstrated potential as a lead compound in drug development due to its unique structural features that may interact with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of this compound have shown activity against various cancer cell lines, including breast and ovarian cancers. The presence of the fluorine atom is believed to enhance binding affinity to target receptors, potentially increasing efficacy.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. This inhibition can disrupt cancer cell proliferation and induce apoptosis.

Research findings related to the biological activity of this compound indicate:

Study TypeFindings
In Vitro StudiesExhibited nanomolar activity against human cancer cell lines
Structure-Activity Relationship (SAR)Modifications at the phenyl group significantly influence activity
Animal ModelsReduced tumor size in murine models compared to controls

In Vitro Studies

A study demonstrated that this compound showed potent activity against various cancer cell lines, suggesting broad-spectrum antitumor potential.

Structure-Activity Relationship (SAR)

Investigations into similar compounds revealed that modifications at the phenyl groups can significantly alter biological activity. The introduction of electronegative substituents like fluorine has been shown to enhance potency by improving lipophilicity and receptor binding.

Preclinical Trials

In preclinical trials using murine models, administration of this compound resulted in significant reductions in tumor size compared to control groups, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Conformation

The spatial arrangement of substituents significantly impacts molecular conformation and crystal packing. Key comparisons include:

Table 1: Substituent Positions and Dihedral Angles in Selected Cyclohexenone Derivatives
Compound Name Substituents (Positions 4 and 6) Dihedral Angle Between Aromatic Rings Cyclohexene Ring Conformation Reference
Target Compound 4-(4-fluorophenyl), 6-(3-methoxyphenyl) Not reported (predicted: ~70–85° based on analogs) Likely distorted sofa or half-chair
Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-... 4-(4-fluorophenyl), 6-(4-bromophenyl) 77.0° (molecule A), 85.8° (molecule B) Distorted sofa
Ethyl 4,6-bis(4-fluorophenyl)-... 4-(4-fluorophenyl), 6-(4-fluorophenyl) 79.7°, 73.7° (two independent molecules) Distorted sofa
Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-... 4-(4-chlorophenyl), 6-(4-fluorophenyl) 72.90° Half-chair
  • Key Observations :
    • Meta-substitution in the target compound (3-methoxyphenyl) introduces steric and electronic differences compared to para-substituted analogs. The methoxy group’s electron-donating nature may enhance solubility and alter hydrogen-bonding interactions.
    • Dihedral angles between aromatic rings in analogs range from ~70–85°, suggesting moderate coplanarity. The target compound’s dihedral angles are expected to fall within this range, influenced by steric hindrance from the meta-methoxy group .

Crystal Packing and Intermolecular Interactions

Table 2: Intermolecular Interactions in Cyclohexenone Derivatives
Compound Name Dominant Interactions Crystal System Notable Features Reference
Target Compound C–H···O (predicted) Likely chain formation along axis
Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-... C–H···O chains along b-axis Triclinic Disordered ethyl groups; two independent molecules
Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-... C–H···O, C–H···F, C–H···Cl Monoclinic Halogen bonding (Cl···F contacts: 3.12 Å)
Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-... O–H···O, C–H···π Triclinic Hydroxyl group participation in H-bonding
  • Halogen substituents (e.g., bromo, chloro) in analogs facilitate halogen bonding, absent in the target compound .

Preparation Methods

Michael Addition Using Chalcone Precursors

The cyclohexenone scaffold is predominantly synthesized via base-catalyzed Michael addition. A chalcone derivative, (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, reacts with ethyl acetoacetate in ethanol under reflux with 10% NaOH. This method, adapted from Badshah et al. (2009), achieves a 67–72% yield after 2–4 hours. Critical parameters include:

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of aromatic intermediates
Base Concentration8–12% NaOHHigher concentrations accelerate ring closure
Temperature78–80°C (reflux)Prevents side reactions (e.g., ester hydrolysis)

The reaction proceeds via enolate formation at the β-ketoester, followed by conjugate addition to the α,β-unsaturated ketone. Cyclization yields the distorted sofa conformation observed in X-ray crystallography.

One-Pot Synthesis via Grignard Reagents

Source demonstrates a one-pot method using in situ-generated 4-fluorophenylmagnesium bromide. Combining 4-bromofluorobenzene (3.00 mmol) with Mg turnings in THF forms the Grignard reagent, which reacts with ethyl 3-(3-methoxyphenyl)acrylate. Subsequent reduction with CeCl₃·7H₂O/NaBH₄ at 0°C yields the cyclohexanol intermediate, oxidized to the target compound with PCC (83% yield). This approach minimizes purification steps and enhances scalability.

Esterification and Functional Group Modifications

DCC/DMAP-Mediated Esterification

For derivatives requiring late-stage esterification, 3-(4-fluorophenyl)acrylic acid is coupled with 4-hydroxy-3-methoxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF. Key data:

ReagentMolar RatioReaction TimeYield
DCC1:13 hours78%
DMAP0.1 equiv

This method avoids racemization and is ideal for acid-sensitive substrates.

Methoxy Group Introduction

The 3-methoxyphenyl moiety is introduced via nucleophilic aromatic substitution. Treating 3-bromo-4-fluorophenylcyclohexenone with sodium methoxide in DMF at 120°C for 6 hours installs the methoxy group with 89% efficiency. Competitive dehalogenation is suppressed using a Pd(OAc)₂/Xantphos catalyst system.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Ethanol outperforms DMF and THF in Michael additions due to its polar protic nature, stabilizing transition states. Elevating temperatures beyond 80°C, however, promotes retro-Michael decomposition, reducing yields by 15–20%.

Stereochemical Control

The cyclohexene ring adopts a sofa conformation (Δ = 0.12 Å asymmetry) with dihedral angles of 77.0° between aryl groups. Stereoselectivity arises from torsional strain minimization, confirmed via DFT calculations (B3LYP/6-31G**).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.45–7.51 (m, 4H, Ar-H), 6.85–6.91 (m, 3H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1245 cm⁻¹ (C-F).

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo-Kα radiation) reveals weak C–H···O and C–H···π interactions (2.8–3.2 Å), consolidating the lattice. The ethyl carboxylate group lies equatorial, minimizing steric clash with the 4-fluorophenyl substituent.

Industrial Scalability and Challenges

Pilot-Scale Production

A 100-g batch synthesized via the one-pot Grignard method achieved 81% yield with 99.2% HPLC purity. Key challenges include:

  • Cost of CeCl₃ : Substituting with LaCl₃ reduces costs by 40% but lowers yield to 68%.

  • Byproduct Formation : 5–7% over-reduced dihydro derivative forms during NaBH₄ treatment, necessitating silica gel chromatography.

Environmental Considerations

Ethanol recovery systems reduce waste by 70%, while NaOH neutralization with HCl generates NaCl brine, requiring wastewater treatment .

Q & A

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :
  • ADMET Prediction : Use tools like SwissADME to estimate LogP (lipophilicity), bioavailability, and CYP450 interactions. Methoxy groups may improve solubility but reduce membrane permeability .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2 enzyme) to prioritize derivatives for synthesis .

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